Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate

cationic polymer charge density counterion effect

Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate (CAS 79820-01-2) is a quaternary ammonium acrylamide monomer bearing a polymerizable acrylamido group, a methylene spacer, and a methyl sulphate counterion. Its molecular formula is C₈H₁₈N₂O₅S, molecular weight 254.30 g/mol, and it is supplied as a clear to light yellow aqueous solution (typical active content 75–80 wt%).

Molecular Formula C8H18N2O5S
Molecular Weight 254.31 g/mol
CAS No. 79820-01-2
Cat. No. B12805718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
CAS79820-01-2
Molecular FormulaC8H18N2O5S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-]
InChIInChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4)
InChIKeyLCDMPDGHVYVCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(((1-oxoallyl)amino)methyl)ammonium Methyl Sulphate (CAS 79820-01-2) – Cationic Acrylamide Monomer for High-Charge-Density Polymer Synthesis


Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate (CAS 79820-01-2) is a quaternary ammonium acrylamide monomer bearing a polymerizable acrylamido group, a methylene spacer, and a methyl sulphate counterion [1]. Its molecular formula is C₈H₁₈N₂O₅S, molecular weight 254.30 g/mol, and it is supplied as a clear to light yellow aqueous solution (typical active content 75–80 wt%) [1]. Unlike the more common propylene-spaced chloride salts (e.g., APTAC, MAPTAC), this compound combines an acrylamide reactive moiety with a non-halide counterion, which influences polymerization kinetics, copolymer charge density, and the corrosivity profile of the final polymer.

Why Simple Replacement of Trimethyl(((1-oxoallyl)amino)methyl)ammonium Methyl Sulphate with APTAC or MAPTAC Is Scientifically Flawed


Although several cationic (meth)acrylamide monomers are used interchangeably in industrial polymer syntheses, direct substitution of trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate with a chloride-based analog (e.g., APTAC, MAPTAC) or a methacrylamide variant (e.g., MAPTAS) is scientifically unsound. The methyl sulphate counterion, acrylamide (vs. methacrylamide) C=C bond, and methylene (vs. propylene) spacer each independently alter copolymerization reactivity ratios, final polymer charge density, hydrolytic stability, and solution rheology [1][2][3]. Ignoring these structural variables can lead to underperforming flocculants, coatings with reduced antimicrobial activity, or polymers that corrode metal process equipment due to chloride release [4]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for Trimethyl(((1-oxoallyl)amino)methyl)ammonium Methyl Sulphate Against Competing Cationic Monomers


Methyl Sulfate Counterion Provides ~12% Higher Polymer Charge Density than Chloride

In a direct head-to-head study, graft polymerization of chitosan with [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS) yielded a polymer charge density of 3.22 mequiv/g, compared to 2.88 mequiv/g for the chloride analog (METAC) under identical conditions (50 °C, 5 h, pH 7, monomer/chitosan molar ratio 2:1) [1]. The +11.8% higher charge density observed for the methyl sulfate form is attributed to the lower polarizability and stronger ion-pairing of the methyl sulfate anion, which alters the local electrostatic environment during polymerization and promotes greater incorporation of cationic units [1]. Although published on a methacryloyloxyethyl scaffold, the counterion effect is structurally transferable to the acrylamidomethyl system because the quaternary ammonium–counterion pair is chemically independent of the polymerizable group and spacer. No equivalent direct measurement is available for CAS 79820-01-2; therefore this evidence is classified as cross-study comparable.

cationic polymer charge density counterion effect chitosan hydrogel

Acrylamide Moiety Enables Faster Polymerization Rate Compared to Methacrylamide Analogs

Real-time near-IR spectroscopic analysis of (meth)acrylamide monomers copolymerized with dimethacrylates demonstrated that maximum polymerization rate (RPₘₐₓ) and final degree of conversion (DC) are consistently higher for acrylamide versions than for their α-methyl-substituted methacrylamide counterparts [1]. For secondary methacrylamides, steric hindrance around the vinyl group reduced RPₘₐₓ by approximately 20–35% compared to the corresponding acrylamide monomers, and DC at 40 s was 8–15 percentage points lower [1]. This class-level trend means that trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate (acrylamide-type) will copolymerize more rapidly and reach higher ultimate conversion than MAPTAS (CAS 51441-65-7, methacrylamide-type methyl sulfate) under identical initiation conditions. Exact RPₘₐₓ values are formulation-dependent, but the direction and approximate magnitude of the difference are robust across multiple (meth)acrylamide pairs.

photopolymerization kinetics degree of conversion acrylamide vs methacrylamide dental materials

Methylene Spacer Alters Solution Viscosity Response of Copolymers Compared to Propylene-Spaced Analogs

A systematic study of carboxybetaine copolymers incorporating either a methylene (one CH₂) or propylene (three CH₂) spacer between charged groups revealed markedly different pH- and electrolyte-responsive viscosity behavior [1]. Copolymers with the shorter methylene spacer exhibited a steeper viscosity increase upon protonation (pH decrease) and a sharper response to added NaCl, attributed to the closer proximity of opposite charges and stronger intra-chain electrostatic interactions [1]. Molecular weights for both copolymer series ranged from 6.3 × 10⁶ to 10.4 × 10⁶ g/mol, confirming that the rheological differences originate from spacer length rather than molecular weight [1]. For CAS 79820-01-2, the methylene spacer—compared to the propylene spacer in APTAC (CAS 45021-77-0) or MAPTAC (CAS 51410-72-1)—is expected to produce copolymers with a tighter coil conformation in high-salinity brines and more pronounced viscosity modulation with pH changes.

solution rheology spacer length polyzwitterion viscosity enhancement

Methyl Sulphate Counterion Eliminates Chloride-Induced Corrosion Risk in Metal-Contacting Polymer Applications

Quaternary ammonium chloride monomers and their polymers can release chloride ions upon thermal degradation, hydrolysis, or ion exchange, leading to pitting corrosion of stainless steel process equipment [1]. Patent literature explicitly teaches the synthesis of methyl sulfate quaternary ammonium salts as a strategic alternative to chloride salts specifically to avoid this corrosion problem while maintaining identical cationic functionality [1][2]. Chloride concentrations as low as 5–10 ppm in aqueous polymer solutions have been associated with accelerated corrosion rates exceeding 0.1 mm/year on 304 stainless steel under acidic conditions [1]. By using the methyl sulfate counterion, polymers derived from CAS 79820-01-2 are inherently chloride-free, eliminating this corrosion risk without requiring post-polymerization purification. This represents a direct procurement advantage over APTAC (chloride, CAS 45021-77-0) and MAPTAC (chloride, CAS 51410-72-1) for applications in metal reactors, heat exchangers, or pipelines.

corrosion inhibition halide-free polymer methyl sulfate safety industrial equipment

Optimal Application Scenarios for Trimethyl(((1-oxoallyl)amino)methyl)ammonium Methyl Sulphate Based on Quantitative Differentiation Evidence


High-Charge-Density Cationic Flocculants for Wastewater Treatment

The ~12% higher charge density achievable with the methyl sulfate counterion [1] makes polymers derived from CAS 79820-01-2 superior flocculants for negatively charged colloidal suspensions (clay, silica, organic matter). In direct comparison, chitosan-METMS hydrogels exhibited 3.22 mequiv/g versus 2.88 mequiv/g for the chloride analog, translating to improved anionic dye adsorption capacity [1]. Formulators selecting this monomer over APTAC or MAPTAC can achieve equivalent flocculation performance at lower polymer dosages, reducing chemical consumption and sludge volume.

Chloride-Free Antimicrobial Coatings and Personal Care Polymers

The absence of chloride ions eliminates corrosion risk on metal packaging and processing equipment [2]. Polymers synthesized from CAS 79820-01-2 retain full cationic antimicrobial activity from the quaternary ammonium group while being compatible with aluminum tubes, tinplate containers, and stainless steel mixing vessels where chloride-induced pitting is a documented failure mode [2]. This is a decisive procurement criterion for cosmetic grade cationic polymers (e.g., hair conditioners, skin creams) and antimicrobial surface coatings for medical devices.

Enhanced Oil Recovery (EOR) Polymers with Controlled Viscosity Response

The methylene spacer yields copolymers with a sharper viscosity increase under acidic conditions and a more pronounced electrolyte response compared to propylene-spaced analogs [3]. In EOR operations where reservoir brines vary widely in salinity (0.1–20% TDS) and pH (4–8), the spacer-tunable rheology enables precise viscosity control for conformance control and mobility ratio adjustment. The faster polymerization kinetics of the acrylamide moiety [4] also facilitate on-site or in-situ polymerization strategies with reduced initiator loading.

Biomedical Hydrogels with Optimized Swelling and Drug Loading

The combined effect of higher charge density (methyl sulfate) [1] and faster acrylamide polymerization [4] produces hydrogels with greater water uptake capacity and more homogeneous network structure. Chitosan-METMS hydrogels demonstrated 4.57 wt% nitrogen content versus 4.40 wt% for the chloride analog, confirming enhanced monomer incorporation [1]. This translates to higher equilibrium swelling ratios and greater capacity for loading anionic drugs (e.g., ibuprofen, diclofenac) via ion-exchange mechanisms, making CAS 79820-01-2 an attractive monomer for transdermal and wound-care hydrogel development.

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